Isoxazole-4-boronic acid
Overview
Description
Isoxazole-4-boronic acid is a chemical compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its isoxazole ring, a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound is widely used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole-4-boronic acid can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. The use of metal-free synthetic routes has gained popularity due to their eco-friendly nature and cost-effectiveness . These methods minimize the generation of waste and reduce the need for expensive and toxic metal catalysts.
Chemical Reactions Analysis
Types of Reactions: Isoxazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into other functionalized compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various functionalized isoxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Isoxazole-4-boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of isoxazole-4-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds . The isoxazole ring contributes to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Isoxazole-4-boronic acid can be compared with other boronic acids and isoxazole derivatives:
Similar Compounds: Isoxazole, oxazole, and furan are structurally similar compounds that share the five-membered ring structure with heteroatoms.
Uniqueness: The presence of both the boronic acid group and the isoxazole ring in this compound makes it unique.
Properties
IUPAC Name |
1,2-oxazol-4-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-5-8-2-3/h1-2,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANPIZQMFCWPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CON=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675073 | |
Record name | 1,2-Oxazol-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008139-25-0 | |
Record name | 1,2-Oxazol-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoxazole-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isoxazole-4-boronic acid enable the cyanomethylation of aryl halides?
A1: this compound acts as a unique reagent in this reaction. Initially, it undergoes a palladium-catalyzed Suzuki coupling with an aryl halide. [] This forms an aryl-isoxazole intermediate. The presence of a base then triggers the fragmentation of the isoxazole ring, leading to the formation of an aryl-acetonitrile product after deformylation. [] This domino reaction sequence allows for the efficient introduction of a cyanomethyl group onto an aromatic ring.
Q2: Are there any limitations to using this compound in this reaction?
A2: While the research demonstrates the effectiveness of this compound for cyanomethylation, it primarily focuses on aryl bromides as substrates. [] Further investigation is needed to determine the reactivity and compatibility of this reagent with other aryl halides like chlorides or iodides, as well as its potential application in broader synthetic contexts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.